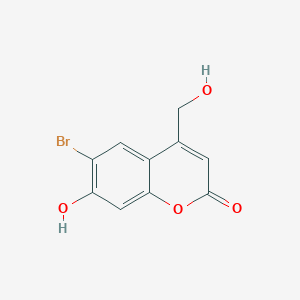
6-Brom-7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-on
Übersicht
Beschreibung
6-bromo-7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one, also known as 6-Bromo-7-hydroxy-4-(hydroxymethyl)coumarin, is a compound with the molecular formula C10H7BrO4 and a molecular weight of 271.07 .
Synthesis Analysis
The synthesis of this compound involves several steps. A detailed synthesis process can be found in a paper titled "A new tool to assess ceramide bioactivity: 6-bromo-7- hydroxycoumarinyl-caged ceramide" . The paper describes the synthesis of various intermediates leading to the final product .Molecular Structure Analysis
The molecular structure of this compound consists of a coumarin core with a bromine atom at the 6th position, a hydroxy group at the 7th position, and a hydroxymethyl group at the 4th position .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a melting point of 264 °C . It is sensitive to light . The compound appears as a white to light yellow to light orange powder or crystal .Wissenschaftliche Forschungsanwendungen
Photolabile Schutzgruppen
6-Brom-7-hydroxy-4-(hydroxymethyl)coumarin: wird in der Synthese von photolabilen Schutzgruppen verwendet . Diese Gruppen sollen reaktive Stellen in einem Molekül während einer chemischen Reaktion schützen und können durch Lichteinwirkung entfernt werden, wenn der Schutz nicht mehr benötigt wird. Diese Anwendung ist entscheidend im Bereich der Photochemie, wo präzise Steuerung des Zeitpunkts und des Ortes von Reaktionen erforderlich ist.
Bewertung der Ceramid-Bioaktivität
Die Verbindung dient als Werkzeug zur Bewertung der Ceramid-Bioaktivität . Ceramide sind Lipidmoleküle, die eine wichtige Rolle bei der Zellsignalübertragung und Apoptose spielen. Durch die Herstellung einer „eingekäfigten“ Version von Ceramid mit dieser Verbindung können Forscher die Freisetzung und die Auswirkungen von Ceramiden in biologischen Systemen mit hoher Präzision kontrollieren und untersuchen.
Molekulare Synthese
Es wird in der Synthese verschiedener molekularer Strukturen verwendet, darunter Carbonate und Chloride . Diese Strukturen sind oft Zwischenprodukte bei der Herstellung komplexerer Moleküle, was diese Verbindung zu einem wertvollen Gut in der organischen Synthese macht.
Biologische Studien
Dieses Cumarin-Derivat wird in biologischen Studien verwendet, um die Aufnahme und Freisetzung bestimmter Verbindungen in Zellen zu untersuchen . So wurde es beispielsweise verwendet, um die Aufnahme von eingekäfigten Verbindungen durch Makrophagen und ihre anschließende Freisetzung bei Photolyse zu untersuchen.
Fluoreszenzspektroskopie
Aufgrund seiner Fluoreszenzeigenschaften wird 6-Brom-7-hydroxy-4-(hydroxymethyl)coumarin in der Fluoreszenzspektroskopie verwendet . Diese Anwendung ist von Bedeutung in bioanalytischen Methoden zum Nachweis und zur Quantifizierung des Vorhandenseins verschiedener Substanzen.
Chemische Bildung
Schließlich wird diese Verbindung auch in der chemischen Ausbildung verwendet, um verschiedene chemische Reaktionen und Prinzipien zu demonstrieren . Seine Lichtempfindlichkeit und die Fähigkeit zur Photolyse machen es zu einem exzellenten Kandidaten für Bildungsexperimente, die die Auswirkungen von Licht auf chemische Substanzen veranschaulichen.
Safety and Hazards
Eigenschaften
IUPAC Name |
6-bromo-7-hydroxy-4-(hydroxymethyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO4/c11-7-2-6-5(4-12)1-10(14)15-9(6)3-8(7)13/h1-3,12-13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDQAAJTECOGEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CC(=C(C=C2OC1=O)O)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593502 | |
| Record name | 6-Bromo-7-hydroxy-4-(hydroxymethyl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223420-41-5 | |
| Record name | 6-Bromo-7-hydroxy-4-(hydroxymethyl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde](/img/structure/B1592106.png)
![Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1592108.png)
![Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1592113.png)

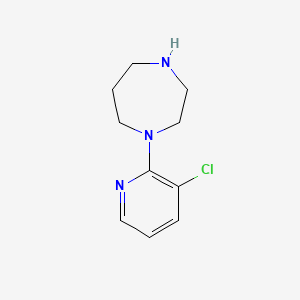
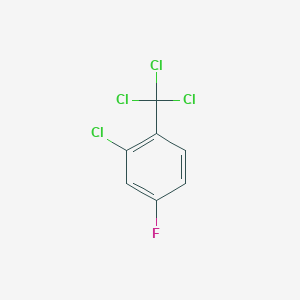
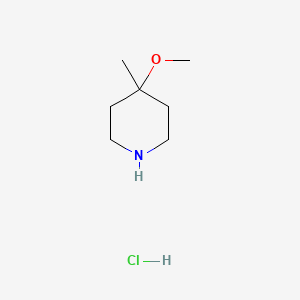
![11-[11-(2-Bromo-2-methylpropanoyl)oxyundecyldisulfanyl]undecyl 2-bromo-2-methylpropanoate](/img/structure/B1592122.png)
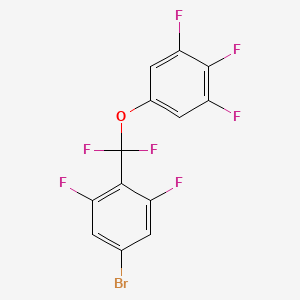
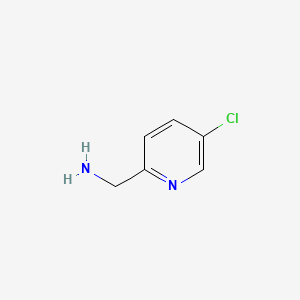
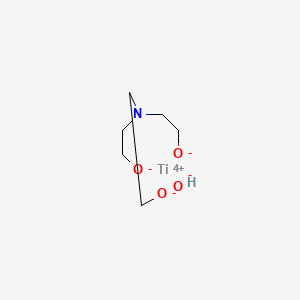

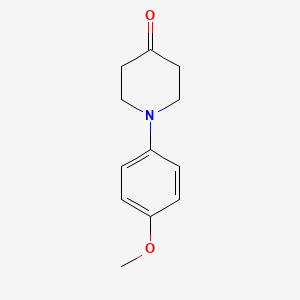
![2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(4-hydroxyphenyl)imino]-, sodium salt](/img/structure/B1592129.png)
